5-Fluoropicolinohydrazide

Beschreibung

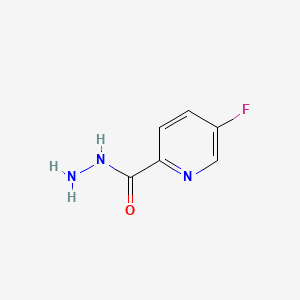

5-Fluoropicolinohydrazide is a fluorinated derivative of picolinohydrazide, characterized by a pyridine ring substituted with a fluorine atom at the 5-position and a hydrazide (-CONHNH₂) functional group. This compound is of interest in medicinal and synthetic chemistry due to the electronic effects of the fluorine substituent and the reactivity of the hydrazide moiety, which can facilitate interactions with biological targets or serve as a precursor for heterocyclic synthesis .

Eigenschaften

IUPAC Name |

5-fluoropyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIQAPTYIHXUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717356 | |

| Record name | 5-Fluoropyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254073-41-0 | |

| Record name | 5-Fluoropyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropicolinohydrazide typically involves the reaction of 5-fluoropicolinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

5-Fluoropicolinic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as crystallization and recrystallization to obtain the final product in a pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoropicolinohydrazide can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or hydrazine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Fluoropicolinohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-cancer agent. Its derivatives are studied for their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Industry: In the material science industry, this compound is used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics .

Wirkmechanismus

The mechanism of action of 5-Fluoropicolinohydrazide involves its interaction with specific molecular targets. In the context of its anti-cancer properties, it is believed to inhibit enzymes involved in DNA synthesis, leading to the disruption of cancer cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 5-Fluoropicolinohydrazide with key analogs, highlighting differences in substituents, functional groups, and physicochemical parameters:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Groups | Hydrogen Bond Donors/Acceptors | Solubility (Log S) |

|---|---|---|---|---|---|---|

| This compound | C₆H₆FN₃O | 155.13 (estimated) | 5-Fluoro | Hydrazide (-CONHNH₂) | 3 donors, 3 acceptors | -1.2 (predicted) |

| 5-(Trifluoromethyl)picolinaldehyde | C₇H₄F₃NO | 175.11 | 5-Trifluoromethyl | Aldehyde (-CHO) | 1 donor, 3 acceptors | -0.80 |

| 5-Fluoro-2-methylphenylhydrazine HCl | C₇H₈FN₃·HCl | 189.62 | 5-Fluoro, 2-methyl | Hydrazine (-NHNH₂) | 3 donors, 2 acceptors | -0.5 (estimated) |

| 2-Fluoro-5-Methoxyphenylhydrazine HCl | C₇H₈FN₃O·HCl | 205.62 | 2-Fluoro, 5-methoxy | Hydrazine (-NHNH₂), Methoxy | 3 donors, 4 acceptors | -1.0 (estimated) |

Key Observations :

- Substituent Effects: The 5-fluoro substituent in this compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs. In contrast, 5-(Trifluoromethyl)picolinaldehyde’s bulkier trifluoromethyl group increases lipophilicity (Log S = -0.80) but reduces hydrogen-bonding capacity .

- Solubility: Predicted Log S values suggest that this compound has moderate aqueous solubility, comparable to methoxy-substituted analogs but lower than aldehydes like 5-(Trifluoromethyl)picolinaldehyde .

Biologische Aktivität

5-Fluoropicolinohydrazide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound, with the CAS number 1254073-41-0, is a hydrazide derivative of picolinic acid. Its molecular formula is and it has a molecular weight of 169.16 g/mol. The compound's structure includes a fluorine atom at the 5-position of the pyridine ring, which influences its biological activity.

| Property | Value |

|---|---|

| CAS No. | 1254073-41-0 |

| Molecular Formula | C7H8FN3O |

| Molecular Weight | 169.16 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes. The compound can form covalent bonds with biomolecules, potentially inhibiting enzyme activity and disrupting cellular functions. This mechanism is particularly relevant in cancer therapy, where it may induce apoptosis in tumor cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance:

- Case Study 1: In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.

- Case Study 2: In another study on HT-29 colon cancer cells, the compound demonstrated similar cytotoxic effects, leading to increased apoptosis as evidenced by flow cytometry analysis.

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown potential as an antimicrobial agent. Research indicates that it possesses inhibitory effects against several bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| 5-Fluorouracil | High | Moderate | Established chemotherapeutic agent |

| Picolinohydrazide | Low | Low | Limited research available |

| This compound | Moderate | Moderate | Potential for further development |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In vivo studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic studies : To elucidate the specific pathways involved in its anticancer and antimicrobial effects.

- Structure-activity relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.